![molecular formula C22H17BrN2O2S B302426 3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B302426.png)
3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidinone derivative that exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with various cellular targets. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR signaling pathway. In influenza virus-infected cells, this compound inhibits the viral RNA polymerase, thereby preventing the replication of the virus. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR signaling pathway. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In influenza virus-infected cells, this compound inhibits the replication of the virus by targeting the viral RNA polymerase. Furthermore, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one in lab experiments include its wide range of biological activities and its potential applications in various fields, including cancer research, antiviral research, and anti-inflammatory research. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of 3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one. One direction is to further investigate the mechanism of action of this compound and identify its cellular targets. Another direction is to optimize the synthesis method to increase the yield of the product. Furthermore, this compound can be modified to improve its solubility and reduce its toxicity. In addition, the potential applications of this compound in other fields such as neurodegenerative diseases and cardiovascular diseases can be explored.
Synthesemethoden
The synthesis of 3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one can be achieved through a multi-step process. The starting materials for the synthesis are benzylamine, benzaldehyde, 5-bromo-2-furfural, and thiourea. These compounds are reacted in the presence of a catalytic amount of acetic acid to form the final product. The yield of the product can be optimized by controlling the reaction conditions such as temperature, time, and reactant ratio.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields. In cancer research, this compound has shown promising results as an anticancer agent by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been studied for its antiviral properties, particularly against the influenza virus. It has been shown to inhibit the replication of the virus by targeting the viral RNA polymerase. Furthermore, this compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
3-Benzyl-2-(benzylimino)-5-[(5-bromo-2-furyl)methylene]-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C22H17BrN2O2S |
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
(5Z)-3-benzyl-2-benzylimino-5-[(5-bromofuran-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17BrN2O2S/c23-20-12-11-18(27-20)13-19-21(26)25(15-17-9-5-2-6-10-17)22(28-19)24-14-16-7-3-1-4-8-16/h1-13H,14-15H2/b19-13-,24-22? |
InChI-Schlüssel |
VDXGLLQMTJPFRO-GIFQUSADSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN=C2N(C(=O)/C(=C/C3=CC=C(O3)Br)/S2)CC4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)CN=C2N(C(=O)C(=CC3=CC=C(O3)Br)S2)CC4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)CN=C2N(C(=O)C(=CC3=CC=C(O3)Br)S2)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-(4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}-3-ethoxybenzylidene)hydrazinecarboxamide](/img/structure/B302343.png)
![N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide](/img/structure/B302344.png)
![methyl 4-chloro-3-(5-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302345.png)
![3-chloro-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B302346.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)acetohydrazide](/img/structure/B302348.png)
![N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B302351.png)
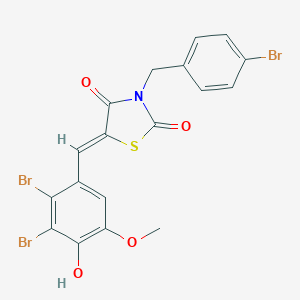
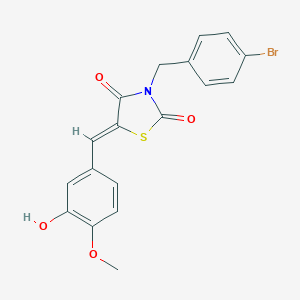
![(5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302354.png)

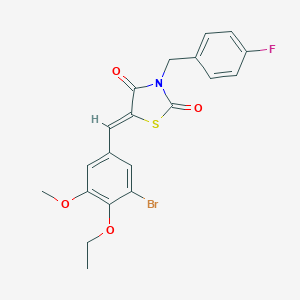
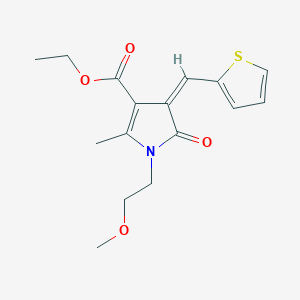
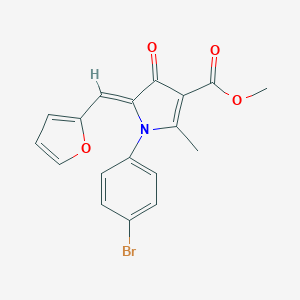
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302365.png)